Phenyl-PEG3-acid: A Technical Overview for Advanced Drug Development
Phenyl-PEG3-acid: A Technical Overview for Advanced Drug Development
Introduction
Phenyl-PEG3-acid is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its structure, featuring a phenyl group for hydrophobic interactions, a hydrophilic triethylene glycol (PEG) spacer, and a terminal carboxylic acid for covalent modification, offers a unique combination of properties beneficial for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the structure, properties, and applications of Phenyl-PEG3-acid, including detailed experimental protocols.
The polyethylene glycol (PEG) component of this linker is particularly advantageous in drug development. PEGylation, the process of attaching PEG chains to molecules, can enhance the pharmacokinetic properties of therapeutic agents by increasing their solubility and stability, extending their circulation half-life, and reducing immunogenicity.[] The discrete length of the PEG3 spacer in Phenyl-PEG3-acid allows for precise control over the distance between conjugated molecules, which is critical in applications such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2]
Chemical Structure and Properties
Phenyl-PEG3-acid, systematically named 3-(2-(2-(2-phenylethoxy)ethoxy)ethoxy)propanoic acid, possesses a well-defined molecular structure that dictates its utility in bioconjugation. The molecule consists of a hydrophobic phenyl ring connected to a flexible, hydrophilic PEG3 spacer, which terminates in a reactive carboxylic acid group.
Below is a table summarizing the key quantitative data for Phenyl-PEG3-acid:
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₅ |
| Molecular Weight | 282.33 g/mol |
| CAS Number | 1354744-91-4 |
| Appearance | Solid or oil |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF |
The terminal carboxylic acid is a versatile functional group that can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[3][4] This reactivity is fundamental to its role as a linker in creating complex biomolecules.[5]
Visualization of the Core Structure
To better illustrate the molecular architecture of Phenyl-PEG3-acid, the following diagram has been generated using the DOT language.
Experimental Protocols
The utility of Phenyl-PEG3-acid is realized through its conjugation to other molecules. The following is a detailed protocol for the activation of the carboxylic acid and its subsequent coupling to a primary amine-containing molecule.
Protocol: Amide Coupling of Phenyl-PEG3-acid to a Primary Amine
This protocol outlines the activation of the carboxylic acid group on Phenyl-PEG3-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a molecule containing a primary amine.[6][7]
Materials:
-
Phenyl-PEG3-acid
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Size Exclusion Chromatography or Reverse-Phase HPLC)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of Phenyl-PEG3-acid in anhydrous DMF or DMSO.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Add the activated Phenyl-PEG3-acid solution to the solution containing the amine-containing molecule (1.0 equivalent).
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to consume any unreacted NHS esters and stop the reaction.
-
Incubate for 15-30 minutes at room temperature.[8]
-
-
Purification and Characterization:
-
Purify the resulting conjugate using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to remove excess reagents and byproducts.[7][9]
-
Characterize the final conjugate to confirm its identity and purity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
-
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the conjugation protocol described above.
Applications in Drug Development
Phenyl-PEG3-acid is a valuable tool in modern drug development, primarily utilized as a linker in the construction of complex therapeutic molecules.
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PROTACs: In the field of targeted protein degradation, Phenyl-PEG3-acid can serve as a component of the linker connecting a protein-of-interest (POI) ligand and an E3 ligase ligand in a PROTAC molecule. The length and flexibility of the PEG3 spacer are critical for optimal ternary complex formation.
-
Antibody-Drug Conjugates (ADCs): For ADCs, this linker can be used to attach a cytotoxic payload to an antibody.[2] The hydrophilic PEG spacer can help to improve the solubility and pharmacokinetic properties of the final ADC.[2][10]
-
Peptide and Protein Modification: The modification of peptides and proteins with PEG linkers can enhance their therapeutic properties.[11] Phenyl-PEG3-acid allows for the introduction of a phenyl group, which can be useful for specific interactions or as a synthetic handle, while the PEG component improves bioavailability.[11]
Conclusion
Phenyl-PEG3-acid is a well-defined, versatile chemical tool with significant applications in the fields of bioconjugation and drug development. Its unique structure provides a balance of hydrophobicity and hydrophilicity, along with a reactive handle for covalent modification. The detailed protocols and structural information provided in this guide are intended to support researchers and scientists in leveraging the capabilities of Phenyl-PEG3-acid for the creation of novel and effective therapeutic agents.
References
- 2. Amine PEG3 Propionic Acid - JenKem Technology USA [jenkemusa.com]
- 3. Mal-PEG3-acid, 518044-40-1 | BroadPharm [broadpharm.com]
- 4. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]
- 5. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. peptide.com [peptide.com]
